2-Bromo-3-(bromomethyl)-5-methylpyridine
Description
2-Bromo-3-(bromomethyl)-5-methylpyridine (C₇H₇Br₂N) is a brominated pyridine derivative characterized by a bromine atom at the 2-position, a bromomethyl (-CH₂Br) group at the 3-position, and a methyl (-CH₃) group at the 5-position of the pyridine ring . Its molecular structure (SMILES: CC1=CC(=C(N=C1)Br)CBr) and dual bromine substituents make it a versatile intermediate in pharmaceutical and organic synthesis, particularly in constructing heterocycles and kinase inhibitors .
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)-5-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQJJRMDPJPNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-5-methylpyridine typically involves the bromination of 3-(bromomethyl)-5-methylpyridine. One common method is to react 3-(bromomethyl)-5-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(bromomethyl)-5-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding 3-methylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of 3-methylpyridine derivatives.
Scientific Research Applications
2-Bromo-3-(bromomethyl)-5-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Comparison with Similar Compounds
2-Chloro-3-bromo-5-methylpyridine
- Structural Differences : Chlorine replaces the bromine at the 2-position.
- Reactivity : Chlorine’s lower electronegativity reduces reactivity in nucleophilic substitutions compared to bromine.
- Applications : Used in cross-coupling reactions for agrochemical intermediates. Lacks the bromomethyl group, limiting its utility in sequential alkylation reactions .
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Structural Differences : Lacks the bromomethyl group at the 3-position.
- Physical Properties : Lower molecular weight (172.02 g/mol vs. 281.95 g/mol) and boiling point.
- Reactivity: Limited to single substitution reactions, unlike the target compound’s dual reactivity .
5-Amino-3-bromo-2-methylpyridine
5-Bromo-2-methoxy-3-methylpyridine
2-Bromo-5-formyl-3-methylpyridine
- Structural Differences : Formyl (-CHO) group at the 5-position instead of methyl.
- Reactivity : The aldehyde participates in condensation reactions (e.g., formation of Schiff bases).
- Applications : Intermediate in antimalarial drug synthesis .
Physicochemical and Reactivity Comparison
Biological Activity
2-Bromo-3-(bromomethyl)-5-methylpyridine is a halogenated pyridine derivative that has attracted attention due to its potential biological activities. The compound is characterized by the presence of two bromine atoms and a methyl group on the pyridine ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
The biological activity of halogenated pyridines, including this compound, often involves interactions with various molecular targets such as enzymes, receptors, and DNA. The presence of bromine atoms can enhance lipophilicity and facilitate membrane penetration, potentially increasing bioavailability and efficacy against specific biological targets.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary studies suggest that the compound exhibits significant cytotoxic effects, particularly against A549 (lung cancer) and HT29 (colon cancer) cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 12.4 | Induces apoptosis |
| HT29 | 15.8 | Induces necrosis |
These results indicate that the compound may induce cell death through both apoptotic and necrotic pathways, with a preference for apoptosis in tumor cells compared to normal lymphocytes .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings suggest that this compound may have potential as an antimicrobial agent.
Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
